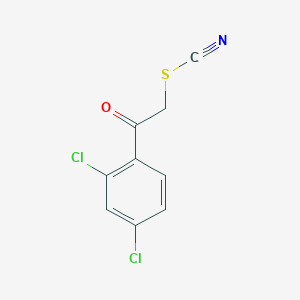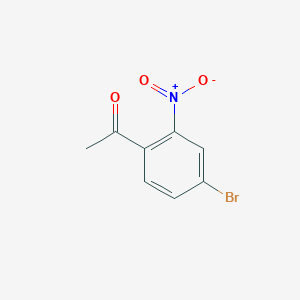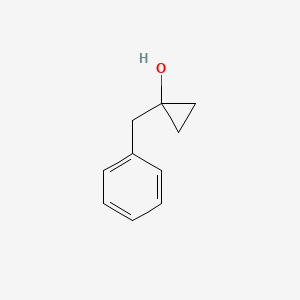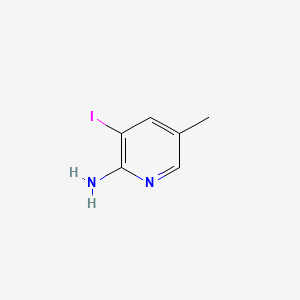
Boc-L-Tyrosinol
Descripción general
Descripción
Boc-L-Tyrosinol is a derivative of the amino acid tyrosine, which is modified to include protective groups like Boc (tert-butoxycarbonyl) to protect the amino group during peptide synthesis. This modification is crucial for the synthesis of peptides and peptidomimetics, where the amino group's reactivity needs to be controlled to achieve the desired chemical reactions.
Synthesis Analysis
The synthesis of this compound derivatives has been a topic of interest due to their application in various fields, including the development of opioid ligands and antidiabetic drugs. For instance, a rapid three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine utilizing microwave-assisted Negishi coupling has been reported, which is significant for the synthesis of opioid peptidomimetics . Another study describes the synthesis of N-Boc-L-tyrosine-based analogues, highlighting their potential as antidiabetic agents . Additionally, a method for the ortho-dimethylation of tyrosine derivatives using palladium-catalyzed directed C-H functionalization has been developed, providing a practical approach for preparing these building blocks without racemization at the α-chiral centers .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of the Boc group, which is a common protecting group used in peptide synthesis. This group is attached to the nitrogen atom of the tyrosine amino group, preventing unwanted side reactions during the synthesis of peptides. The modifications on the tyrosine ring, such as dimethylation, can significantly affect the molecule's binding properties and biological activity.
Chemical Reactions Analysis
This compound and its derivatives are involved in various chemical reactions, particularly in the synthesis of peptidomimetics and pharmaceutical compounds. The Boc group allows for selective reactions to occur at other sites of the molecule without affecting the amino group. For example, the Negishi coupling mentioned in the synthesis of opioid ligands is a key carbon-carbon bond-forming step that is facilitated by the presence of the Boc group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the protective Boc group and any additional modifications to the tyrosine core. These properties are crucial for the compound's solubility, stability, and reactivity, which in turn affect its suitability for use in pharmaceutical applications. For instance, the introduction of methyl groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Synthesis and Peptide Incorporation
Boc-L-Tyrosine derivatives are crucial in synthesizing various compounds, including those with potential opioid activity. For example, the synthesis of Boc-2',6'-dimethyl-l-tyrosine derivatives has been instrumental in creating synthetic opioid ligands. These ligands, featuring this residue at the N-terminus, often display superior potency at opioid receptor types. This synthesis technique is significant as it provides a way to produce these compounds more efficiently and cost-effectively (Bender et al., 2015).
Medical Imaging Applications
2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid derived from Boc-L-Tyrosine, is known to be incorporated into newly synthesized proteins. This makes it a potentially suitable tracer for imaging protein metabolism in vivo using positron emission tomography. The development of this tracer is significant for medical diagnostics and research (Hess et al., 2002).
Biomarker and Biochemical Applications
N,N'-diBoc-dityrosine, synthesized from N-Boc-L-tyrosine, serves as a biomarker to detect oxidative protein damage and selective proteolysis. This compound offers advantages for subsequent chemical reactions due to its functional groups, making it useful in various biochemical applications (Lee et al., 2011).
Cancer Research
Boc-L-Tyrosine derivatives have been explored for their anticancer activity. For example, specific compounds containing Boc-Tyrosine have shown to inhibit the growth of human cancer cells, suggesting a potential role in cancer treatment research (Kuriyama et al., 2013).
Pharmaceutical Applications
In pharmaceutical research, the tert-Butoxycarbonylation of tyrosine, including Boc-L-Tyrosine, facilitates the production of various pharmacologically active peptides. This process is critical for synthesizing peptides with specific properties and applications in drug development (Pozdnev, 2004).
Safety and Hazards
Direcciones Futuras
Recent advances in biocatalytic derivatization of L-Tyrosine, from which Boc-L-Tyrosinol is derived, have been summarized. These advances include typical L-Tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .
Mecanismo De Acción
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound with a molecular weight of 267.32 . It is used in peptide synthesis
Target of Action
Given its use in peptide synthesis , it can be inferred that it may interact with various proteins and enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein synthesis and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
Boc-L-Tyrosinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, enhancing its stability and reactivity in biochemical processes . Additionally, this compound can interact with proteins and other amino acids, contributing to the formation of complex protein structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By affecting these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses . Furthermore, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, this compound can act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have demonstrated that this compound can cause dose-dependent changes in enzyme activity, metabolic pathways, and cellular function . High doses of this compound may result in toxic effects, including organ damage and impaired physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . This compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins . These interactions can influence this compound’s activity and function within different subcellular environments.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)






![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)


